4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
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Overview
Description
4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound that features a unique structure combining an oxazepine ring with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzimidazole derivative with an epoxide in the presence of a base, leading to the formation of the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the benzimidazole or oxazepine rings.
Scientific Research Applications
4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
1,3,4-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combination of an oxazepine ring with a benzimidazole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
76098-98-1 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-propan-2-yl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14-13-15-11-5-3-4-6-12(11)16(13)7-10(18-14)8-17-14/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
WLJKVKOOUBZWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12C3=NC4=CC=CC=C4N3CC(O1)CO2 |
Origin of Product |
United States |
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